5-Bromo-4-(2-methylpropoxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-4-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
CJTLEGCNJHTICK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenation and Nucleophilic Substitution
- Starting Material: Pyridine derivative with suitable substituents at the 3- and 4-positions.
- Step 1: Bromination of the pyridine ring at the 5-position using N-bromosuccinimide (NBS) under radical conditions or electrophilic aromatic substitution, often in the presence of a radical initiator like AIBN or light.
- Step 2: Nucleophilic substitution at the 4-position with 2-methylpropoxy alcohol, facilitated by activation with a Lewis acid or via a Williamson ether synthesis approach.
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, radical initiator | 0°C to room temperature | 70-85% | , |
| Ether formation | 2-methylpropoxy alcohol, K2CO3 | Reflux in DMF or acetone | 65-75% | , |
- Bromination is regioselective at the 5-position due to the directing effects of existing substituents.
- Ether formation is achieved via Williamson synthesis, with potassium carbonate as base.
Cross-Coupling Strategy for Amination
- Step 1: Use of palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group at the 3-position.
- Step 2: The amino group can be introduced via coupling with ammonia or suitable amine sources under palladium catalysis, often in the presence of phosphine ligands.
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amination | Ammonia or amines, Pd catalyst, ligand | 80-120°C, inert atmosphere | 75-85% | , |
- The presence of the bromine at the 5-position is compatible with the amination step, allowing selective substitution.
- Protecting groups may be employed if other reactive sites are present.
Alternative Route: Direct Multi-Component Assembly
Recent patents suggest a one-pot synthesis involving:
- Starting from 2-amino-3,5-dibromopyridine.
- Step 1: Selective substitution at the 4-position with 2-methylpropoxy groups via nucleophilic substitution.
- Step 2: Bromination at the 5-position using NBS.
- Step 3: Amine introduction at the 3-position through nucleophilic substitution or reduction.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Multi-step | 2-amino-3,5-dibromopyridine, 2-methylpropoxy reagent, NBS | Sequential addition, reflux | 60-80% overall | , |
Key Intermediates and Reaction Schemes
Data Tables Summarizing Reaction Conditions and Yields
Recent Research Discoveries and Innovations
Recent patents and studies have introduced innovative approaches:
- One-pot multi-step syntheses that combine halogenation, ether formation, and amination to improve overall yields and reduce reaction steps.
- Catalyst optimization in palladium-catalyzed amination, enhancing selectivity and reducing by-products.
- Use of alternative halogenating agents like N-chlorosuccinimide (NCS) for regioselective halogenation under milder conditions.
- Green chemistry approaches employing solvent-free conditions or recyclable catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium phosphate, used to deprotonate the reactants and promote the reaction.
Solvents: Mixtures of 1,4-dioxane and water are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, coupling with different arylboronic acids can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in clot formation, leading to its anti-thrombolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Variations and Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Position and Reactivity: The amino group at position 3 is a common feature in analogs like 5-bromo-4-methoxypyridin-3-amine and 5-bromo-4-(oxetan-3-yloxy)pyridin-3-amine . This position may enhance hydrogen bonding and nucleophilic reactivity. Ether vs.
Halogen Effects: Bromine at position 5 is conserved across all analogs, suggesting its role in electronic modulation or as a leaving group in cross-coupling reactions.
Steric and Electronic Modifications: The oxetan-3-yloxy group in 5-bromo-4-(oxetan-3-yloxy)pyridin-3-amine introduces a strained ether ring, which may enhance metabolic stability compared to linear alkoxy groups.
Physicochemical Properties
Limited data on melting/boiling points or solubility are available for these compounds. However, molecular weight and substituent lipophilicity (LogP) can be inferred:
- This compound : Higher LogP (~2.5–3.0) due to the isobutoxy group, suggesting moderate lipophilicity.
- 5-Bromo-4-methoxypyridin-3-amine : Lower LogP (~1.8–2.2) due to the smaller methoxy group, enhancing aqueous solubility .
Biological Activity
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C₉H₁₃BrN₂O. The presence of the bromine atom and the 2-methylpropoxy group contributes to its unique chemical properties, which are exploited in various biological applications.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects. While the exact mechanism is not fully elucidated, it is thought to involve:
- Hydrogen bonding with active site residues of target proteins.
- Hydrophobic interactions that enhance binding affinity.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent inhibition of growth.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis in these cells, likely through the activation of caspase pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| A549 | 20 | Caspase activation |
Case Studies
Several studies have explored the biological activity of this compound in more detail:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Inhibition
Another investigation focused on its anticancer properties, revealing that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, indicating its role as a potential chemotherapeutic agent.
Q & A
Q. Basic
- NMR :
- ¹H NMR : The pyridine ring protons appear as distinct multiplets (δ 6.5–8.5 ppm). The 2-methylpropoxy group shows a triplet for the OCH₂ (δ 3.5–4.0 ppm) and a doublet for the isopropyl CH₃ (δ 1.0–1.3 ppm).
- ¹³C NMR : The brominated carbon resonates at δ 110–120 ppm, while the alkoxy carbon appears at δ 70–80 ppm .
- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (C₉H₁₄BrN₂O⁺: 259.02 g/mol).
How can contradictory literature data on reaction yields for similar bromopyridines be resolved?
Q. Advanced
- Systematic Parameter Variation : Use factorial design (e.g., 2³ design) to test variables like temperature, catalyst loading, and solvent .
- By-Product Analysis : LC-MS or GC-MS can identify side products (e.g., dehalogenated or over-alkylated species) .
- Cross-Validation : Reproduce reported conditions while controlling moisture/oxygen levels, which often account for yield discrepancies .
What strategies improve regioselectivity in substitution reactions on the pyridine ring?
Q. Advanced
- Directing Groups : Temporary protection of the amine (e.g., Boc) can direct electrophilic substitution to the 4-position .
- Steric Effects : Bulky ligands (e.g., t-BuXPhos) in palladium catalysts favor coupling at less hindered positions .
- Computational Prediction : DFT-based Fukui indices identify electron-rich sites prone to substitution .
What are common side reactions during synthesis, and how are they mitigated?
Q. Basic
- Dehalogenation : Occurs under strong reducing conditions. Mitigation: Use mild reductants (e.g., NaBH₄ instead of LiAlH₄) .
- Over-Alkylation : Prevented by stoichiometric control (1.1 eq alkylating agent) and low-temperature addition .
- Oxidation of Amine : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during amination .
How can structural analogues be designed for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent Variation : Replace 2-methylpropoxy with methoxy, ethoxy, or cyclopropoxy to assess steric/electronic effects .
- Bioisosteres : Substitute bromine with chlorine or trifluoromethyl groups to modulate lipophilicity .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) .
What purification methods are optimal for isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
